In-Depth Technical Guide: Synthesis and Characterization of Cr(III) Mesoporphyrin IX Chloride
In-Depth Technical Guide: Synthesis and Characterization of Cr(III) Mesoporphyrin IX Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Cr(III) Mesoporphyrin IX chloride, a metalloporphyrin of significant interest in various research and development fields. This document details the necessary experimental protocols, presents key characterization data in a structured format, and includes visualizations to elucidate the experimental workflows and relationships between analytical techniques.
Introduction
Metalloporphyrins, coordination complexes of porphyrin ligands with metal ions, are fundamental to numerous biological processes and possess a wide range of applications in catalysis, medicine, and materials science. Chromium (III) porphyrins, in particular, have garnered attention for their unique catalytic activities and potential therapeutic applications. Cr(III) Mesoporphyrin IX chloride (C₃₄H₃₆ClCrN₄O₄, Molecular Weight: ~652.14 g/mol ) is a derivative of mesoporphyrin IX, a naturally occurring porphyrin. The incorporation of a chromium (III) ion into the porphyrin core significantly influences its electronic, spectral, and reactive properties. This guide outlines a robust methodology for its synthesis and a comprehensive strategy for its characterization.
Synthesis of Cr(III) Mesoporphyrin IX Chloride
The synthesis of Cr(III) Mesoporphyrin IX chloride involves the insertion of a chromium (III) ion into the mesoporphyrin IX macrocycle. The following protocol is adapted from established methods for the synthesis of chromium metalloporphyrins, such as chloro(meso-tetraphenylporphyrinato)chromium(III).
Experimental Protocol: Metal Insertion
Materials:
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Mesoporphyrin IX dihydrochloride (B599025)
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Chromium (II) chloride (CrCl₂) (anhydrous)
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N,N-Dimethylformamide (DMF) (anhydrous)
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2,6-Lutidine
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Chloroform (CHCl₃)
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Methanol (B129727) (MeOH)
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Distilled water
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Argon or Nitrogen gas (inert atmosphere)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Mesoporphyrin IX dihydrochloride in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).
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Add a 5- to 10-fold molar excess of anhydrous chromium (II) chloride (CrCl₂) to the solution.
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Add a small amount of 2,6-lutidine to the reaction mixture to act as a proton scavenger.
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Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the disappearance of the free-base porphyrin Soret peak and the appearance of the characteristic metalloporphyrin spectrum.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the DMF solvent under reduced pressure.
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The crude product is then purified by column chromatography on silica (B1680970) gel. A typical eluent system is a gradient of methanol in chloroform.
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The fractions containing the desired Cr(III) Mesoporphyrin IX chloride are collected and the solvent is evaporated.
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The purified product is washed with distilled water to remove any remaining salts and dried under vacuum.
Characterization of Cr(III) Mesoporphyrin IX Chloride
A thorough characterization is essential to confirm the identity and purity of the synthesized Cr(III) Mesoporphyrin IX chloride. The following techniques are employed:
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a primary tool for characterizing porphyrins and metalloporphyrins due to their strong absorption in the visible and near-UV regions. The spectrum of a metalloporphyrin is distinct from its free-base precursor. Typically, chromium (III) porphyrins exhibit a strong Soret (or B) band around 400-450 nm and weaker Q-bands in the 500-650 nm region.
Table 1: UV-Vis Spectroscopic Data
| Compound | Solvent | Soret Band (nm) | Q-Bands (nm) |
| Cr(III) Mesoporphyrin IX chloride (Expected) | CHCl₃ | ~430 - 450 | ~530, ~580 |
| Chloro(meso-tetraphenylporphyrinato)chromium(III) | CHCl₃ | 454 | 534, 583, 618[1] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule and is useful for confirming the incorporation of the metal and the absence of N-H bonds from the free-base porphyrin. The disappearance of the N-H stretching vibration (typically around 3300-3400 cm⁻¹) is a key indicator of successful metalation.
Table 2: Key Infrared (IR) Vibrational Frequencies
| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Comments |
| C=O Stretch (Carboxylic Acid) | ~1700 | From the propionic acid side chains. |
| C-H Stretch (Aromatic/Aliphatic) | 2800 - 3100 | Porphyrin macrocycle and substituents. |
| Porphyrin Skeleton Vibrations | 1000 - 1600 | Fingerprint region for the porphyrin macrocycle. |
| N-H Stretch (Free-base) | Absent | Disappearance confirms metal insertion. A peak around 3420 cm⁻¹ in the free base H₂TPP is absent upon metalation.[1] |
| Cr-N Vibration | 400 - 500 | Metal-ligand vibration, may be weak. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. For Cr(III) Mesoporphyrin IX chloride, the expected mass spectrum would show a prominent peak corresponding to the molecular ion.
Table 3: Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₃₄H₃₆ClCrN₄O₄ |
| Molecular Weight | 652.14 g/mol |
| Expected Mass Spectrum Peak | m/z corresponding to [M]⁺ or [M-Cl]⁺ |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is a crucial measure of its purity.
Table 4: Elemental Analysis Data
| Element | Theoretical (%) | Found (%) (for an analogous Cr(III) porphyrin)[1] |
| Carbon (C) | 62.63 | 64.93 |
| Hydrogen (H) | 5.57 | 5.46 |
| Nitrogen (N) | 8.59 | 9.46 |
Note: The "Found" values are for a different Cr(III) porphyrin complex, [Na(2,2,2-crypt)][CrIII(TPP)(NCO)₂]·0.406CHCl₃, and are provided for illustrative purposes.
Conclusion
This guide provides a foundational framework for the successful synthesis and comprehensive characterization of Cr(III) Mesoporphyrin IX chloride. The detailed protocols and tabulated data serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development. Adherence to these methodologies will ensure the reliable preparation and verification of this important metalloporphyrin, facilitating further exploration of its properties and applications.
